molecular formula C13H18N4 B2616292 N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1156279-72-9

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2616292
CAS No.: 1156279-72-9
M. Wt: 230.315
InChI Key: XKQLZDTXHWVVMT-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a chemical scaffold based on the 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in medicinal chemistry and drug discovery . This bicyclic heterocyclic system is of significant research interest due to its close structural similitude to purine bases adenine and guanine, making it a valuable isostere for designing bioactive molecules . The 1H-pyrazolo[3,4-b]pyridine scaffold presents up to five diversity centers, allowing for a wide range of substituent combinations that can be tailored to address different biological targets . The specific substitution pattern of this compound, featuring an isopropyl group at the N1 position and a cyclopropylmethylamine at the C5 position, is representative of common modifications used to explore structure-activity relationships and optimize pharmacological properties . Compounds based on the 1H-pyrazolo[3,4-b]pyridine structure have demonstrated diverse biomedical applications and are investigated as potential therapeutic agents across multiple disease areas . Research into this chemical class has yielded inhibitors for various enzyme targets, including tyrosine kinases and phosphodiesterases . The scaffold's versatility is evidenced by its presence in over 300,000 described structures and more than 5,500 scientific references, including numerous patents, highlighting its broad utility in chemical biology and pharmaceutical development . This specific derivative serves as a key intermediate for researchers developing novel molecular probes and therapeutic candidates targeting various biological pathways.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9(2)17-13-11(7-16-17)5-12(8-15-13)14-6-10-3-4-10/h5,7-10,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLZDTXHWVVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine may exhibit anticancer activities by targeting specific kinases involved in cell proliferation and survival. For instance, inhibitors of polo-like kinase 1 (Plk1) have been identified as promising candidates in cancer therapy due to their role in mitotic regulation. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced inhibitory potency against Plk1 .

Neuropharmacological Effects

The compound's structural characteristics may also confer neuropharmacological properties. Similar pyrazole derivatives have been studied for their potential anxiolytic effects and ability to modulate neurotransmitter systems . These findings open avenues for exploring this compound in the treatment of anxiety disorders.

Table 1: Summary of Key Studies Involving Related Compounds

Study ReferenceCompound TypeTargetKey Findings
Plk1 InhibitorCancerIdentified a new class of small-molecule inhibitors with specific activity against Plk1 PBD.
Pyrazole DerivativeNeuropharmacologyExplored the anxiolytic potential of pyrazole-based compounds in animal models.
Triazole DerivativePesticide DevelopmentDeveloped derivatives with potential agricultural applications based on similar scaffolds.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Cyclopropylmethyl (5), Isopropyl (1) C14H20N4 244.34 Moderate lipophilicity due to cyclopropyl; potential steric hindrance .
N-ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine () Ethyl (5), Isopropyl (1) C11H16N4 204.27 Lower molecular weight; reduced steric bulk may enhance solubility .
N-(cyclohexylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine () Cyclohexylmethyl (5), Isopropyl (1) C16H24N4 272.39 Increased lipophilicity and steric bulk; potential for enhanced receptor binding via hydrophobic interactions .
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine () Methyl (3) C7H8N4 148.16 Simplified structure; lacks alkylamine substituents, likely lower target affinity .

Structural and Functional Insights

  • Ethyl vs. Cyclopropyl groups are known to enhance rigidity and resistance to oxidative metabolism, which may benefit pharmacokinetics .
  • Cyclohexylmethyl Substituent : The bulkier cyclohexylmethyl group () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This substituent may also improve binding to hydrophobic pockets in target proteins .
  • Core Modifications : Compounds like 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine () lack the isopropyl group at position 1, simplifying the structure but possibly diminishing steric and electronic effects critical for target interaction .

Biological Activity

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, with a CAS number of 1156279-72-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
CAS Number1156279-72-9

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its structure includes a cyclopropylmethyl and isopropyl substituent that may influence its pharmacological profile.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. For instance, the inhibition of tyrosine kinases has been a focal point in studies involving pyrazole derivatives, which could suggest similar mechanisms for this compound.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's ability to inhibit specific kinases could lead to reduced tumor growth and enhanced therapeutic efficacy.

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties akin to other pyrazole derivatives. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies and Research Findings

  • Study on Tyrosine Kinase Inhibition :
    A study evaluating the structure-activity relationship (SAR) of pyrazole compounds reported that modifications at specific positions significantly affected their inhibitory potency against tyrosine kinases. The findings suggested that this compound might possess similar inhibitory effects due to its structural features .
  • Antitumor Activity :
    In a comparative analysis of several pyrazole derivatives, one study noted that compounds with bulky substituents showed enhanced antitumor activity against glioma cells. This suggests that this compound could be investigated for its potential in treating gliomas .
  • Inflammatory Response :
    Another research effort focused on the anti-inflammatory properties of related compounds demonstrated significant inhibition of inflammatory markers in murine models. This indicates a promising avenue for exploring this compound as an anti-inflammatory agent .

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropylmethyl protons (δ 0.5–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm).

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

HPLC-PDA : Purity >95% using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA).

X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine atomic coordinates and validate stereochemistry .

What in vitro assays are suitable for initial biological screening?

Q. Targeted assays :

  • Kinase inhibition : Screen against kinases (e.g., ALK, MELK) using ADP-Glo™ assays .
  • Anti-inflammatory activity : Measure TNF-α inhibition in LPS-stimulated PBMCs (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7).

Data interpretation : Compare IC₅₀ values with reference compounds (e.g., roflumilast for PDE4 inhibition, IC₅₀ = 5 nM) .

Advanced Research Questions

How can contradictory data in target engagement studies be resolved?

Case example : Discrepancies in kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
Resolution strategies :

  • Biochemical vs. cellular assays : Confirm target binding using TR-FRET and cellular thermal shift assays (CETSA).
  • Off-target screening : Use panels like Eurofins’ KinaseProfiler to identify nonspecific interactions.
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) to assess binding mode variations due to substituents .

What experimental designs are recommended for in vivo efficacy and safety evaluation?

Q. Pharmacodynamic models :

  • Anti-inflammatory : LPS-induced pulmonary neutrophilia in rats (dose-response for D₅₀ calculation) .
  • Anticancer : Xenograft models (e.g., subcutaneous tumor volume measurement).

Q. Safety assessment :

  • Pica feeding in rats : Quantify kaolin consumption as a surrogate for emesis (e.g., EPPA-1 showed D₅₀ = 24.3 mg/kg vs. rolipram at 0.495 mg/kg) .
  • Toxicokinetics : Monitor plasma exposure (AUC₀–24h) and organ histopathology.

How can structure-activity relationships (SAR) guide further optimization?

Q. Key modifications and outcomes :

Substituent Biological Impact Reference
CyclopropylmethylEnhanced metabolic stability vs. methyl
Isopropyl at position 1Improved kinase selectivity (e.g., MELK vs. CDK8)
Amino group at position 5Critical for hydrogen bonding with ATP-binding pockets

Q. Methodology :

  • Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation).
  • Use QSAR models to predict logP and ligand efficiency.

What analytical techniques address stability and degradation issues?

Q. Forced degradation studies :

  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C; analyze by UPLC-MS for degradation products.
  • Photostability : Expose to ICH Q1B light conditions; monitor λmax shifts.

Q. Identification of degradants :

  • Mass fragmentation : Use Q-TOF to identify cleavage products (e.g., loss of cyclopropylmethyl group).
  • NMR isolation : Purify degradants via preparative HPLC for structural elucidation.

Data Contradiction Analysis

How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Q. Factors to investigate :

  • Metabolic clearance : Microsomal stability assays (human/rat liver microsomes).
  • Plasma protein binding : Equilibrium dialysis to measure free fraction.
  • Tissue penetration : LC-MS/MS quantification in target tissues (e.g., lung, tumor).

Example : EPPA-1 showed lower in vitro IC₅₀ (38 nM) but higher in vivo efficacy due to prolonged half-life (t₁/₂ = 8.2 h in rats) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety protocols : Follow GBZ 2.1 standards for occupational exposure limits .
  • Data repositories : PubChem CID 16227867 for physicochemical data .

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